![molecular formula C14H16FNO B3148613 8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one CAS No. 652147-99-4](/img/structure/B3148613.png)
8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one
Descripción
8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one is a tropane-derived bicyclic compound characterized by a rigid 8-azabicyclo[3.2.1]octane scaffold. The 3-ketone group and the 8-(4-fluorophenyl)methyl substituent define its structural and electronic properties. Its synthesis typically involves alkylation of the azabicyclo scaffold, followed by functionalization at the 3-position .
Propiedades
IUPAC Name |
8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-11-3-1-10(2-4-11)9-16-12-5-6-13(16)8-14(17)7-12/h1-4,12-13H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTKTIYENPOKIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734459 | |
Record name | 8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652147-99-4 | |
Record name | 8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one, with the CAS number 652147-99-4, is a compound that has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potentials, and relevant case studies.
The molecular formula of this compound is C14H16FNO, with a molecular weight of 233.28 g/mol. It is categorized as a bicyclic compound, which may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C14H16FNO |
Molecular Weight | 233.28 g/mol |
CAS Number | 652147-99-4 |
Purity | Typically ≥95% |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine pathways. The presence of the fluorophenyl group suggests potential for enhanced binding affinity to specific receptors.
Dopaminergic Activity
Research indicates that compounds similar to this compound can act as dopamine uptake inhibitors, potentially leading to increased dopaminergic activity in the brain. This mechanism is relevant in the context of treating disorders such as depression and attention-deficit hyperactivity disorder (ADHD) .
Therapeutic Potential
The compound's structural features suggest various therapeutic applications:
- Neurological Disorders : Its dopaminergic properties may be beneficial in treating conditions like Parkinson's disease or schizophrenia.
- Obesity Management : Given its influence on neurotransmitter systems that regulate appetite and energy balance, it could serve as a candidate for obesity therapeutics by modulating food intake and metabolism .
Case Studies
Several studies have investigated the pharmacological effects of related compounds:
- Dopamine Receptor Agonism : A study demonstrated that similar azabicyclo compounds exhibited significant agonistic activity at dopamine receptors, which correlated with improved motor function in animal models .
- Weight Loss Trials : In trials involving compounds targeting the central nervous system's appetite regulation pathways, results showed a marked decrease in food intake and body weight among subjects treated with dopaminergic agents .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one has been investigated for its potential as a therapeutic agent in various diseases due to its structural similarity to known pharmacophores.
Potential Therapeutic Areas:
- Neurological Disorders: The compound has shown promise in modulating neurotransmitter systems, particularly in the treatment of conditions such as depression and anxiety.
- Pain Management: Its analgesic properties have been explored in preclinical studies, indicating a potential role in pain relief mechanisms.
Receptor Binding Studies
Research indicates that this compound interacts with several neurotransmitter receptors, including:
- Dopamine Receptors: It may act as a dopamine receptor modulator, which is crucial for the treatment of disorders like schizophrenia and Parkinson's disease.
- Serotonin Receptors: Its influence on serotonin pathways suggests possible applications in mood disorders and anxiety management.
Synthesis of Analogues
The unique structure of this compound serves as a scaffold for synthesizing analogues with enhanced biological activity or specificity for particular targets.
Case Studies
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Variations
The 8-azabicyclo[3.2.1]octan-3-one core is versatile, with modifications at the 8-position (N-substituent) and 3-position (ketone or derivatives) driving diversity. Below is a comparative analysis of key analogs:
Key Trends:
Electron Effects: Fluorine in the target compound enhances metabolic stability and electronegativity compared to non-halogenated analogs like the benzyl derivative .
Lipophilicity : Biphenylmethyl and benzyl groups increase ClogP, reducing solubility but improving membrane permeability. The target compound balances moderate lipophilicity with fluorine’s polarity .
Steric Factors : Bulky substituents (e.g., biphenylmethyl) hinder receptor binding in sterically sensitive targets, whereas smaller groups (e.g., isopropyl) improve synthetic yields .
Synthetic Accessibility : Derivatives with simple alkyl chains (e.g., isopropyl) are synthesized in higher yields (70–85%) compared to multi-step aryl-functionalized analogs (30–50%) .
Pharmacological Insights
- Dopamine Reuptake Inhibition : The benzyl derivative (CAS 28957-72-4) shows moderate affinity for dopamine transporters (Ki ~50 nM), while the target compound’s fluorine may enhance selectivity for serotonin receptors .
- Anticonvulsant Activity : Tropane analogs with 3-ketones and arylalkyl groups (e.g., target compound) exhibit efficacy in pentylenetetrazol-induced seizure models, likely via GABAergic modulation .
- Crystallographic Data: The 8-(2-fluoro-4-nitrophenyl) analog crystallizes in a monoclinic system (P21/c), with a β-angle of 97.39°, indicating a strained bicyclic conformation that may influence receptor binding .
Research Findings and Data Tables
Table 1: Physicochemical Properties
Compound | MW | ClogP | logS | Hydrogen Bond Acceptors | Rotatable Bonds |
---|---|---|---|---|---|
8-[(4-Fluorophenyl)methyl] analog | 261.30 | 2.5 | -3.1 | 3 | 3 |
8-Benzyl derivative | 243.32 | 2.8 | -3.5 | 2 | 3 |
8-(2-Fluoro-4-nitrophenyl) analog | 264.25 | 1.9 | -2.8 | 5 | 2 |
8-Isopropyl derivative | 167.25 | 1.2 | -2.3 | 2 | 2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.